molecular formula C7H13NO2 B12436917 1,3,3-Trimethylazetidine-2-carboxylic acid

1,3,3-Trimethylazetidine-2-carboxylic acid

Cat. No.: B12436917
M. Wt: 143.18 g/mol
InChI Key: HXNVUABYXPERHK-UHFFFAOYSA-N
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Description

1,3,3-Trimethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen and three methyl groups attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 1,3-butanediol with benzylamine can yield azetidine derivatives . Another method involves the mesylation of 1,3-butanediol followed by treatment with benzylamine to afford the desired azetidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to target molecules with high specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethylazetidine-2-carboxylic acid is unique due to its three methyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,3,3-trimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

HXNVUABYXPERHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C(=O)O)C)C

Origin of Product

United States

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